SFOM-0046
Description
SFOM-0046 (2-ethylphenyl 4-(3-ethylureido)benzenesulfonate) is a novel small-molecule anticancer agent that induces DNA double-strand breaks (DSBs) by triggering replication stress during the S-phase of the cell cycle .
Properties
CAS No. |
1383607-61-1 |
|---|---|
Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.41 |
IUPAC Name |
2-Ethylphenyl 4-(3-ethylureido)benzenesulfonate |
InChI |
InChI=1S/C17H20N2O4S/c1-3-13-7-5-6-8-16(13)23-24(21,22)15-11-9-14(10-12-15)19-17(20)18-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI Key |
BEQRKSLOFGBOPF-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(NC(NCC)=O)C=C1)(OC2=CC=CC=C2CC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SFOM-0046; SFOM 0046; SFOM0046; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Mechanisms :
- S-phase arrest: SFOM-0046 induces S-phase accumulation in diverse cancer cell lines (M21 melanoma, HT29 colon adenocarcinoma, HT-1080 fibrosarcoma, HeLa cervical cancer) by stalling replication forks, as confirmed via flow cytometry .
- DNA repair pathway activation : The drug preferentially activates the ATR-Chk1 signaling cascade, with weaker ATM-Chk2 activation observed in certain cell lines (e.g., HCT116) . Homologous recombination (HR) is the primary DSB repair pathway utilized, evidenced by RAD51 foci co-localization with γ-H2AX .
- p53 dependency : p53-deficient cells (e.g., HCT116 p53−/−) exhibit heightened sensitivity to this compound, suggesting p53 plays a role in survival mechanisms independent of DDR activation .
- In vivo efficacy : In chick chorioallantoic membrane (CAM) assays, this compound demonstrates dose-dependent antitumor activity against HT-1080 tumors, reducing tumor size by 47% at 30 µg/egg without significant embryo toxicity .
Comparison with Similar Compounds
Structural Analogs: PUB-SOs Class
This compound belongs to the N-phenyl ureidobenzenesulfonates (PUB-SOs) family, which broadly exhibits antiproliferative activity in micromolar ranges.
Key Differentiator : this compound’s ethyl substituents and sulfonate bridge enhance solubility and target engagement compared to earlier PUB-SOs, enabling robust HR activation and reduced off-target effects .
Functional Analogs: Cisplatin
Cisplatin, a platinum-based chemotherapeutic, serves as a functional comparator due to its DNA damage induction but differs mechanistically.
Research Findings and Clinical Implications
- Combination therapy : this compound synergizes with HR inhibitors (e.g., PARP inhibitors), as HR is its primary repair pathway .
- Therapeutic window : Dose-dependent efficacy with minimal toxicity in CAM models suggests a favorable safety profile for further development .
- Resistance mechanisms : p53 proficiency may confer resistance, highlighting the need for biomarker-driven patient stratification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
